![molecular formula C24H17N3O3S2 B440749 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide CAS No. 327106-31-0](/img/structure/B440749.png)

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

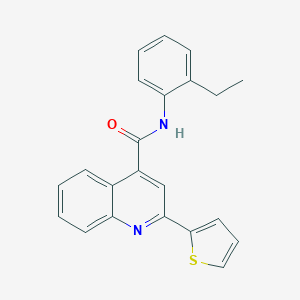

“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” is a chemical compound that likely contains a benzothiazole ring structure, which is common in many biologically active compounds . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, and more .

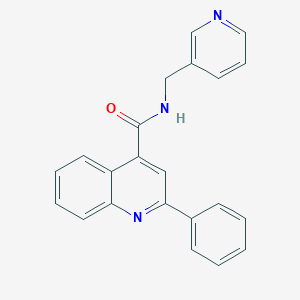

Molecular Structure Analysis

The molecular structure of “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide” likely includes a benzothiazole ring, which is a fused ring structure formed by the fusion of a thiazole ring with a benzene ring . This structure is present in many naturally occurring products and is responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .

Chemical Reactions Analysis

Benzothiazole derivatives, such as “N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide”, are known to react with various compounds. For example, a study found that methylsulfonyl benzothiazole (MSBT) selectively and effectively blocks protein thiols .

科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. The sulfonyl and quinoline groups in this compound may contribute to its potential as an antibacterial and antifungal agent . Research could explore its efficacy against specific pathogens, optimizing its structure for better activity.

Anti-Cancer Properties

The quinoline carboxamide moiety is often associated with anti-cancer activity. This compound could be investigated for its ability to inhibit cancer cell growth, particularly in cancers where benzothiazoles have shown promise, such as leukemia and breast cancer .

Enzyme Inhibition

Compounds with benzothiazole structures have been studied as inhibitors of various enzymes, such as falcipain and endothelial lipase . This compound’s specific enzyme targets could be identified, leading to potential therapeutic applications.

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives makes them candidates for treating neurodegenerative diseases. This compound could be examined for its effectiveness in protecting neuronal cells, possibly offering insights into treatments for conditions like Parkinson’s disease .

Anti-Diabetic Activity

Benzothiazole derivatives have shown hypoglycemic activity, suggesting a role in managing diabetes. This compound could be assessed for its ability to regulate blood sugar levels and its mechanism of action in metabolic pathways .

OLED Material Development

Due to their electrophosphorescent properties, benzothiazole compounds are used in OLEDs. The specific compound could be explored for its utility in creating more efficient and durable OLED materials, contributing to advancements in display technology .

Each of these applications offers a rich field for scientific inquiry, with the potential for this compound to contribute significantly to various areas of research and development. The structural diversity and pharmacological properties of benzothiazole derivatives make them particularly versatile in medicinal chemistry .

作用機序

Target of Action

The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses.

Mode of Action

The compound interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged stimulation of the postsynaptic membrane.

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the breakdown of acetylcholine by AChE . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in overstimulation of the postsynaptic neuron.

Result of Action

The inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses . This can have various effects at the cellular level, depending on the specific cells and tissues involved. In the context of Alzheimer’s disease, for example, this could potentially enhance cholinergic transmission, which is typically impaired in this condition .

特性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYNQHZFVSXDMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Chlorophenyl)acetyl]-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440707.png)

![6-anthracen-9-yl-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440709.png)

![9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440756.png)

![N-Cyclohexyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B440759.png)

![9,9-Dimethyl-5-(2-methylpropanoyl)-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440769.png)

![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)

![11-(2,6-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440793.png)

![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)

![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B440799.png)